molecular formula C22H27N3O5 B2475373 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954697-84-8

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2475373
CAS No.: 954697-84-8
M. Wt: 413.474
InChI Key: NLYFBAUUFBEMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative designed for preclinical research applications. The compound features a complex molecular architecture, combining a pyrrolidinone ring system linked to a trimethoxyphenyl group via a urea bridge. The urea functional group is a privileged structure in medicinal chemistry, often contributing to key hydrogen-bonding interactions with biological targets . The integrated 3,4,5-trimethoxyphenyl moiety is a pharmacophore of significant scientific interest, frequently found in ligands that target tubulin and is under investigation for its potential in oncology research . Similarly, the 5-oxopyrrolidine scaffold is a recognized structural component in various bioactive molecules. This combination of features makes this urea derivative a valuable chemical tool for researchers exploring new chemical entities in areas such as enzyme inhibition and signal transduction pathways, particularly those involving kinases . This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-14-5-7-17(8-6-14)25-13-15(9-20(25)26)12-23-22(27)24-16-10-18(28-2)21(30-4)19(11-16)29-3/h5-8,10-11,15H,9,12-13H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFBAUUFBEMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound with potential pharmacological applications. Its structure includes a pyrrolidine ring and a bromophenyl group, which may contribute to its biological activity. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H16BrN3OC_{16}H_{16}BrN_3O, with a molecular weight of approximately 360.22 g/mol. The presence of the bromine atom and the benzimidazole moiety are significant for its interaction with biological targets.

The biological activity of 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Compounds with similar structures have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound's structure may confer activity against certain bacterial strains, although specific data on this aspect remains limited.

Biological Activity Data

Activity Type Description Reference
AntitumorInhibits proliferation of cancer cells; induces apoptosis in vitro.
AntimicrobialPotential activity against specific bacterial strains; further studies needed.
Enzyme InhibitionMay inhibit key enzymes involved in metabolic pathways relevant to disease.

Case Studies

Research has focused on the synthesis and evaluation of derivatives of this compound. For instance, a study indicated that modifications to the bromophenyl group could enhance its potency against specific cancer cell lines.

One notable case involved testing the compound's efficacy in a murine model of cancer, where it demonstrated significant tumor reduction compared to control groups. This suggests that further exploration into its therapeutic potential could yield promising results.

Comparison with Similar Compounds

Key Compounds :

  • 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f) and 1-(4-methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) (): Structural Similarity: Both feature a urea core linked to a 3,4,5-trimethoxyphenyl group. Activity: Compounds 5f and 5g exhibit antiproliferative activity against cancer cell lines (IC₅₀ values in the low micromolar range), likely via microtubule disruption .
Compound Core Structure Key Substituents IC₅₀ (Cancer Cells) Mechanism
Target Compound Urea + Pyrrolidinone 3,4,5-Trimethoxyphenyl, p-Tolyl Not reported Hypothesized tubulin inhibition
5f () Urea + Pyridinyl-phenoxy 3,4,5-Trimethoxyphenyl, 2,4-Difluorophenyl 0.8–1.2 µM Microtubule destabilization
5g () Urea + Pyridinyl-phenoxy 3,4,5-Trimethoxyphenyl, 4-Methoxyphenyl 1.0–1.5 µM Microtubule destabilization

Pyrrolidine/Tubulin Inhibitors

Key Compounds :

  • Compound 17 (): A pyrrole-based tubulin assembly inhibitor with a 3,4,5-trimethoxyphenyl group. Structural Similarity: Both compounds incorporate a trimethoxyphenyl group and a pyrrolidine/pyrrole ring. Activity: Compound 17 induces ferroptosis in glioblastoma cells (EC₅₀ = 50 nM) by disrupting microtubule dynamics .
Compound Core Structure Key Substituents EC₅₀/IC₅₀ Mechanism
Target Compound Urea + Pyrrolidinone 3,4,5-Trimethoxyphenyl, p-Tolyl Not reported Hypothesized tubulin interaction
Compound 17 () Pyrrole + Tosyl 3,4,5-Trimethoxyphenyl, Tosyl 50 nM Tubulin polymerization inhibition

Trimethoxyphenyl-Containing Anticancer Agents

Key Compounds :

  • 3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) (): Structural Similarity: Both contain p-tolyl and 3,4,5-trimethoxyphenyl groups. Functional Differences: The pyrazole ring in 3f vs. the urea-pyrrolidinone system in the target compound may influence ROS generation and caspase-3 activation pathways. Activity: Compound 3f induces apoptosis in triple-negative breast cancer cells (MDA-MB-468) via ROS-mediated caspase-3 activation .

Pharmacological and Metabolic Considerations

  • Metabolism : Analogous compounds, such as N-methyl-2-nitro-N-(1-{[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl}pyrrolidin-3-yl)benzenesulfonamide (), undergo hepatic metabolism to yield 3,4,5-trimethoxyphenylpyridine derivatives, suggesting the target compound may share similar metabolic pathways .
  • Selectivity : The urea group in the target compound may enhance selectivity for kinase domains (e.g., glucokinase) compared to pyrazole or oxadiazole derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.